1-(3-Chlorophenylazo)-2-naphthol
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Overview
Description
1-(3-Chlorophenylazo)-2-naphthol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenylazo)-2-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloroaniline, which is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt. This diazonium salt is then coupled with 2-naphthol in an alkaline medium to yield the desired azo compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations to achieve efficient coupling and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenylazo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(3-Chlorophenylazo)-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and inks for textiles, plastics, and printing.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenylazo)-2-naphthol primarily involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular processes, making the compound useful in various applications such as staining and drug delivery.
Comparison with Similar Compounds
- 1-(4-Chlorophenylazo)-2-naphthol
- 1-(3-Bromophenylazo)-2-naphthol
- 1-(3-Methylphenylazo)-2-naphthol
Comparison: 1-(3-Chlorophenylazo)-2-naphthol is unique due to the presence of the chlorine substituent on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to its analogs with different substituents (e.g., bromine, methyl), the chlorine atom can affect the compound’s electron density and steric hindrance, leading to variations in its behavior in chemical reactions and applications.
Properties
CAS No. |
3010-45-5 |
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Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11ClN2O/c17-12-5-3-6-13(10-12)18-19-16-14-7-2-1-4-11(14)8-9-15(16)20/h1-10,20H |
InChI Key |
VOHUMYRTYPGHSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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